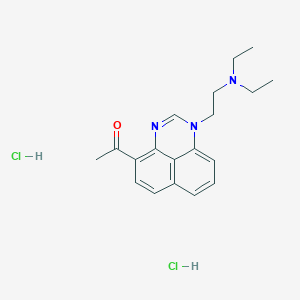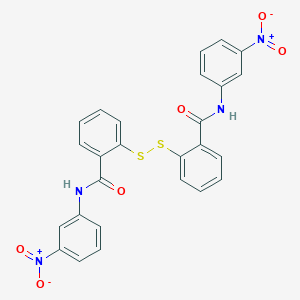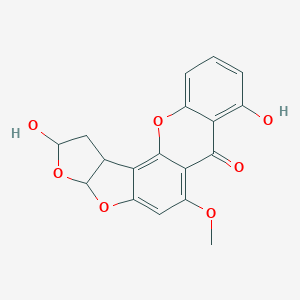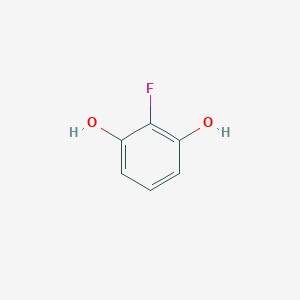
2-Fluororesorcinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluororesorcinol is a chemical compound with the molecular formula C6H5FO2 . It is used in the synthesis of various chemical products .
Synthesis Analysis
One method of synthesizing compounds involving 2-Fluororesorcinol is through the reaction of fluororesorcinols with phthalic anhydride and its derivatives .
Molecular Structure Analysis
The molecular structure of 2-Fluororesorcinol consists of a benzene ring with two hydroxyl groups and one fluorine atom attached . The exact arrangement of these groups on the benzene ring can be determined through various analytical techniques .
Chemical Reactions Analysis
2-Fluororesorcinol can participate in various chemical reactions. For example, it can be used in the synthesis of fluorinated fluoresceins . The mechanisms of these reactions often involve the interaction of the fluorine atom with other chemical species .
Physical And Chemical Properties Analysis
2-Fluororesorcinol has a molecular weight of 128.10 g/mol. It has a complex set of physical and chemical properties, including its reactivity with other chemical species and its behavior in various solvents .
Wissenschaftliche Forschungsanwendungen
Fluorescent Hydrogels
2-Fluororesorcinol: is utilized in the preparation of fluorescent hydrogels . These hydrogels are significant in various fields, including sensor technology and medical diagnostics. The compound’s ability to fluoresce under certain conditions makes it an ideal candidate for creating hydrogels that respond to environmental stimuli, such as pH changes or the presence of specific ions or molecules.
Xanthene Dyes
The compound serves as a precursor in the synthesis of xanthene dyes . Xanthene dyes are known for their bright fluorescence and are used extensively in biological staining and optical materials. The structural properties of 2-Fluororesorcinol contribute to the stability and luminescence of these dyes.
Analytical Chemistry
In analytical chemistry, 2-Fluororesorcinol is applied in chromatography and mass spectrometry . Its unique chemical properties allow for precise measurements and identification of substances within complex mixtures, making it a valuable tool in qualitative and quantitative analysis.
Biopharma Production
The compound finds applications in biopharmaceutical production . It can be used in the synthesis of pharmaceuticals where the introduction of a fluorine atom is necessary to enhance the activity or stability of the final product.
Advanced Battery Science
2-Fluororesorcinol: is also researched for its potential applications in advanced battery science . The compound’s electrochemical properties may contribute to the development of more efficient and durable batteries, which is a critical area of research in energy storage technologies.
Biomedical Applications
The compound’s derivatives are explored for their use in biomedical applications, particularly in bioimaging and fluorescence-dependent detections . The ability to track and image biological processes in real-time using fluorescent markers derived from 2-Fluororesorcinol is a promising area of research that could lead to significant advancements in medical diagnostics and treatment monitoring.
NIR-II Fluorescence Imaging
2-Fluororesorcinol: -based compounds are part of the management of fluorescent organic/inorganic nanohybrids for biomedical applications in the NIR-II region . These applications include visualizing physiological and pathological processes with reduced tissue absorption and scattering, providing clearer imaging for medical research.
Synthesis of Fluorescent Nanomaterials
Lastly, the compound is involved in the synthesis of fluorescent nanomaterials (FNMs), which are crucial for various synthesis and biomedical applications . FNMs synthesized from 2-Fluororesorcinol can offer improved selectivity and photoluminescence efficiency, enhancing their performance in imaging and detection.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluorobenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQVUPRGSFUGMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443304 |
Source


|
| Record name | 2-Fluororesorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103068-40-2 |
Source


|
| Record name | 2-Fluororesorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluororesorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 2-fluororesorcinol in the development of fluorescent dyes?
A1: 2-fluororesorcinol is a key building block in the synthesis of fluorinated fluoresceins, also known as Oregon Green dyes []. These dyes possess several advantages over traditional fluorescein, including higher photostability, lower ionization pH (pKa 3.3-6.1 vs. 6.5 for fluorescein), and impressive quantum yields (0.85-0.97) []. These properties make fluorinated fluoresceins, derived from compounds like 2-fluororesorcinol, superior fluorescent dyes for biological applications, particularly as reporter molecules in biological systems [].
Q2: What is novel about the synthesis of 2-fluororesorcinol described in the research?
A2: The research presents a novel, regiospecific synthesis of 2-fluororesorcinol []. This method involves reacting (polyfluoro)nitrobenzenes with sodium methoxide, followed by a sequence of reduction, hydrodediazoniation, and demethylation []. This approach offers a straightforward route to 2-fluororesorcinol and its fluorinated analogs, simplifying the production of these valuable intermediates for fluorinated fluorescein synthesis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


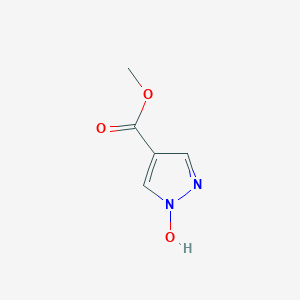
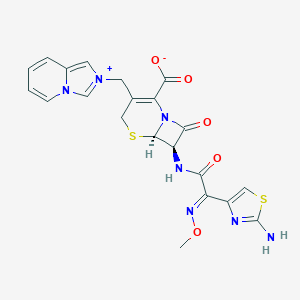
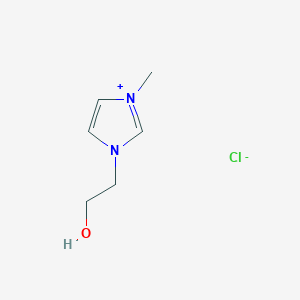
![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)
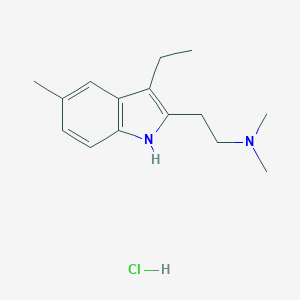
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
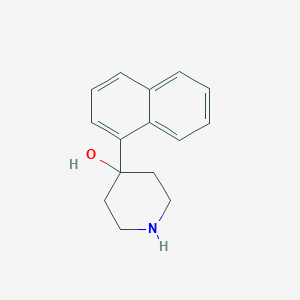

![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)
